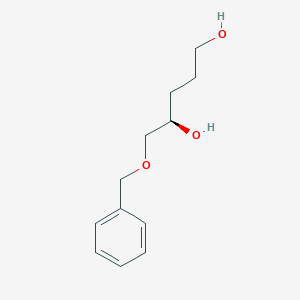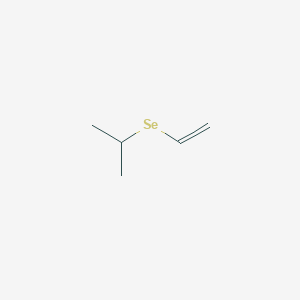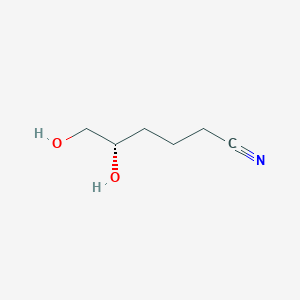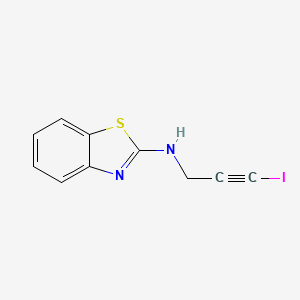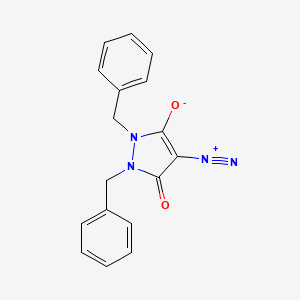
1-Phenylethyl 4-phenoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl 4-phenoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenylethyl group attached to a phenoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylethyl 4-phenoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-phenoxybenzoic acid with 1-phenylethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Phenylethyl 4-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzophenone derivatives.
Reduction: Formation of phenylethyl alcohol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
1-Phenylethyl 4-phenoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenylethyl 4-phenoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects. The aromatic rings can interact with cellular components, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid esters: Similar in structure but differ in the nature of the ester group.
Benzyl benzoate: Another aromatic ester with different substituents on the benzene ring.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different ester linkages.
Uniqueness
1-Phenylethyl 4-phenoxybenzoate is unique due to the combination of phenylethyl and phenoxybenzoate moieties, which confer distinct chemical and biological properties
Properties
| 90139-27-8 | |
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-phenylethyl 4-phenoxybenzoate |
InChI |
InChI=1S/C21H18O3/c1-16(17-8-4-2-5-9-17)23-21(22)18-12-14-20(15-13-18)24-19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
UJQGKUQVWZIRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
